Seco-DUBA
Descripción general
Descripción
Seco-DUBA, also known as seco-DUocarmycin hydroxyBenzamide Azaindole, is a prodrug form of duocarmycin. Duocarmycins are potent DNA-alkylating agents that bind to the minor groove of DNA, leading to cell death. This compound is particularly notable for its use in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cytotoxic payload .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of seco-DUBA involves several steps. One method starts with the preparation of the DNA-alkylating unit and the DNA-binding moiety separately. The DNA-alkylating unit is synthesized from methyl 4-hydroxybenzoate through a series of reactions, including chloromethylation and ester hydrolysis . The DNA-binding moiety is prepared by removing the tert-butoxycarbonyl protective group under acidic conditions, followed by coupling with the DNA-alkylating unit using EDC-mediated coupling .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis following the same synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as hydrophobic interaction chromatography to ensure the homogeneity of the final product .
Análisis De Reacciones Químicas
Seco-DUBA undergoes several types of chemical reactions, primarily focusing on its activation and coupling to antibodies:
Oxidation and Reduction: These reactions are not typically involved in the activation of this compound.
Substitution: The hydroxyl groups in this compound are suitable for coupling to antibodies via linkers.
Major Products: The primary product formed from these reactions is the antibody-drug conjugate, where this compound is linked to an antibody.
Aplicaciones Científicas De Investigación
Seco-DUBA has a wide range of applications in scientific research:
Mecanismo De Acción
Seco-DUBA exerts its effects through its conversion to the active duocarmycin form, which binds to the minor groove of DNA and alkylates it. This leads to DNA damage and subsequent cell death. The molecular targets are primarily the DNA strands, and the pathways involved include the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Actividad Biológica
Seco-DUBA, a derivative of duocarmycin, is an emerging compound in the field of targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and its potential therapeutic applications.
This compound operates primarily through the alkylation of DNA. Upon internalization into cancer cells via ADCs like SYD985, the compound is activated following the cleavage of a linker that connects it to the targeting antibody. This cleavage occurs in the lysosome, where proteases hydrolyze the linker at specific motifs (e.g., valine-citrulline) to release active duocarmycin agents. These agents then bind to the minor groove of DNA, leading to irreversible damage that ultimately results in cell death .
Efficacy in Preclinical Studies
Preclinical evaluations have demonstrated that this compound exhibits potent antitumor activity across various cancer models. Key findings include:
- Cell Viability Reduction : In vitro studies have shown that this compound significantly reduces cell viability in HER2-positive breast cancer cell lines (e.g., BT-474) with an IC50 ranging from 0.08 to 8.2 nM .
- Tumor Growth Inhibition : In vivo experiments using mouse xenograft models indicated that ADCs containing this compound can achieve over 95% tumor growth inhibition, with some studies noting complete tumor eradication .
- Bystander Effect : The compound exhibits a bystander effect, meaning it can also affect neighboring HER2-negative cells due to extracellular cleavage of the linker within the tumor microenvironment .
Clinical Trials and Findings
This compound is currently being evaluated in clinical settings through various ADCs:
- SYD985 : This HER2-targeting ADC has shown promising results in Phase I trials, demonstrating safety and tolerability while effectively targeting HER2-positive tumors . The drug has been selected for further evaluation in trials like I-SPY 2 for early-stage breast cancer.
- Vobra Duo : Another ADC utilizing this compound has demonstrated preclinical activity against B7-H3-expressing tumors, including lung and ovarian cancers. In these studies, Vobra Duo exhibited dose-dependent cytotoxicity with IC50 values ranging from 5.1 to 53.9 ng/mL .
Data Table: Summary of Biological Activity
Study | Cancer Type | IC50 (nM) | Tumor Growth Inhibition | Notes |
---|---|---|---|---|
Yao et al. (2021) | Breast Cancer | 0.08 - 8.2 | >95% | Effective in HER2-positive cells |
Byondis (2020) | Breast Cancer | - | Tumor eradication | Selected for Phase I trials |
Vobra Duo Study | B7-H3-expressing tumors | 5.1 - 53.9 | Delayed tumor growth | Bystander effect observed |
Propiedades
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFBYLFRCCWNB-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227961-59-2 | |
Record name | Seco-duocarmycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SECO-DUOCARMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.